molecular formula C12H6Br2Cl2O2 B2635710 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone CAS No. 338756-44-8

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone

Cat. No.: B2635710
CAS No.: 338756-44-8
M. Wt: 412.89
InChI Key: JZMFELNWTMHYEK-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone typically involves the bromination of 1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may target bacterial cell walls or enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-propanone
  • 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-butanone
  • 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-pentanone

Uniqueness

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is unique due to its specific combination of bromine, chlorine, and furan functional groups, which confer distinct chemical and biological properties

Biological Activity

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone (CAS No. 338756-44-8) is a synthetic compound notable for its potential biological activities, particularly in the context of anticancer research and antimicrobial properties. Its molecular formula is C12H6Br2Cl2O2C_{12}H_6Br_2Cl_2O_2, with a molecular weight of approximately 412.89 g/mol .

Chemical Structure

The compound features a dibromo and dichlorophenyl moiety attached to a furan ring, which may contribute to its reactivity and biological effects. The structural representation is crucial for understanding its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical)19.41Induces apoptosis via caspase activation
Compound BMCF-7 (breast)29.27Inhibits cell cycle progression
2,2-Dibromo...VariousTBDTBD

Note: TBD = To Be Determined based on future studies specific to this compound.

Antimicrobial Activity

In addition to its anticancer potential, there are indications that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli50 µg/mL
Compound DS. aureus25 µg/mL
2,2-Dibromo...TBDTBD

Case Studies

A notable case study involved synthesizing derivatives of dibrominated compounds and evaluating their biological activities against cancer cell lines and bacteria. The findings suggested that the presence of halogen substituents significantly enhances the bioactivity of these compounds.

Example Case Study

In a study published in Science.gov, several dibrominated compounds were screened for their cytotoxic effects on cancer cells. The results demonstrated that certain structural modifications led to improved efficacy against specific tumor types .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival.

Properties

IUPAC Name

2,2-dibromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2Cl2O2/c13-12(14)11(17)10-4-3-9(18-10)7-2-1-6(15)5-8(7)16/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMFELNWTMHYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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